Cas no 210169-54-3 ((S)-(-)-SEGPHOS?)

(S)-(-)-SEGPHOS? structure
(S)-(-)-SEGPHOS? structure
Product name:(S)-(-)-SEGPHOS?
CAS No:210169-54-3
MF:C38H28O4P2
MW:610.5741
MDL:MFCD09753005
CID:242209
PubChem ID:329761551

(S)-(-)-SEGPHOS? Chemical and Physical Properties

Names and Identifiers

    • Phosphine,1,1'-[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[1,1-diphenyl-
    • (S)-(-)-SEGPHOS®
    • (S)-(-)-SEGPHOS(regR)
    • (S)-(-)-5,5'-BIS(DIPHENYLPHOSPHINO)-4,4'-BI-1,3-BENZODIOXOLE
    • (S)-(-)-SEGPHOS
    • (S)-(-)-SEGPHOS(regR) (S)-(-)-SEGPHOS®
    • (S)-(-)-SEGPHOS?
    • (+/-)-SegPhos
    • ((5,6),(5',6')-bis(methylenedioxy)biphenyl-2,2'-diyl)bis(diphenylphosphine)
    • (S)-(-)-4,4'-Bis(diphenylphosphino)-3,3'-bi(1,2-methylenedioxybenzene)
    • (S)-(-)-5,5&#039
    • (S)-5,5'-Bis(diphenylphosphino)-4,4'-bibenzodioxole
    • (S)-SegPhos
    • (S)-SEGPHOS(R)
    • 5,5'-bis(diphenylphosphino)-4,4'-di-1,3-benzodioxole
    • -bi-1,3-benzodioxole,(S)-(-)-SEGPHOS
    • -Bis(diphenylphosphino)-4,4&#039
    • Phosphine,1,1'-[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[1,1-diphenyl
    • (R)-SEGPHOS
    • (R)-5,5'-Bis(diphenylphosphino)-4,4'-bibenzo[d][1,3]dioxole
    • SEGPHOS
    • (R)-(+)-SEGPHOS
    • (R)-(+)-5,5'-BIS(DIPHENYLPHOSPHINO)-4,4'-BI-1,3-BENZODIOXOLE
    • (S)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole
    • 5,5'-Bis(diphenylphosphanyl)-4,4'-bibenzo[d][1,3]dioxole
    • [4-(5-diphenylphosphanyl-1,3-ben
    • SCHEMBL27899
    • A877918
    • {4-[5-(diphenylphosphanyl)-2H-1,3-benzodioxol-4-yl]-2H-1,3-benzodioxol-5-yl}diphenylphosphane
    • Phosphine, 1,1'-[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[1,1-diphenyl-
    • D70708
    • AS-70766
    • AKOS025213718
    • (S)-5,5'-bis(diphenylphosphaneyl)-4,4'-bibenzo[d][1,3]dioxole
    • (S)-(-)-5,5 inverted exclamation mark -Bis(diphenylphosphino)-4,4 inverted exclamation mark -bi-1,3-benzodioxole
    • J-015520
    • MFCD09753005
    • (-)-5,5'-bis(diphenylphosphanyl)-4,4'-bi[benzo-1,3-dioxolyl]
    • (S)-DM-SEGPHOS
    • 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole
    • S0929
    • [4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane
    • (R)-(+)-SEGPHOS(regR)
    • 244261-75-4
    • (R)-5,5'-Bis(diphenylphosphanyl)-4,4'-bibenzo[d][1,3]dioxole
    • 244261-66-3
    • D70709
    • (S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, min. 98%
    • S0930
    • (R)-(+)-5,5?-Bis(diphenylphosphino)-4,4?-bi-1,3-benzodioxole, [4(R)-(4,4?-bi-1,3-benzodioxole)-5,5?-diyl]bis[diphenylphosphine]
    • 210169-54-3
    • (S)-SEGPHOS(R), >=94%
    • SY074111
    • 5,5'-Bis(diphenylphosphino)-4,4'-bibenzo[d][1,3]dioxole
    • Q1089190
    • (S)-5,5'-bis(diphenylphosphanyl)-4,4'-bibenzo[d][1,3]dioxole
    • DTXSID101145953
    • CS-W020802
    • (R)-SEGPHOS(R), >=94%
    • RZZDRSHFIVOQAF-UHFFFAOYSA-N
    • (R)-(+)-4,4'-Bis(diphenylphosphino)-3,3'-bi(1,2-methylenedioxybenzene)
    • CS-0035252
    • 1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-diphenylphosphine]
    • MDL: MFCD09753005
    • Inchi: 1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
    • InChI Key: RZZDRSHFIVOQAF-UHFFFAOYSA-N
    • SMILES: P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2=C(C=1C1C3=C(C([H])=C([H])C=1P(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])O3)OC([H])([H])O2

Computed Properties

  • Exact Mass: 610.14600
  • Monoisotopic Mass: 610.14628337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 7
  • Complexity: 787
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 8.5
  • Topological Polar Surface Area: 36.9
  • Tautomer Count: nothing

Experimental Properties

  • Melting Point: 231-235 °C
  • PSA: 64.10000
  • LogP: 6.32740
  • Optical Activity: [α]20/D -11°, c = 0.5 in chloroform

(S)-(-)-SEGPHOS? Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(S)-(-)-SEGPHOS? Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
693006-100MG
(S)-SEGPHOS
210169-54-3 ≥94%
100MG
¥ 478 2022-04-25
ChemScence
CS-W020802-5g
(S)-SEGPHOS
210169-54-3 ≥98.0%
5g
$161.0 2022-04-27
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600394-5g
(S)-(-)-SEGPHOS?
210169-54-3 98%,99%ee
5g
¥810.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S92280-100mg
(S)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole
210169-54-3 98%,99%ee
100mg
¥190.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S138469-1g
(S)-(-)-SEGPHOS?
210169-54-3 >99.0%(HPLC)
1g
¥576.90 2023-09-01
TRC
S282065-2.5mg
(S)-(-)-SEGPHOS?
210169-54-3
2.5mg
$ 50.00 2022-06-03
TRC
S282065-25mg
(S)-(-)-SEGPHOS?
210169-54-3
25mg
$ 80.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
693006-100MG
(<I>S</I>)-SEGPHOS<SUP>®</SUP>
210169-54-3
100mg
¥399.61 2023-11-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S92280-1g
(S)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole
210169-54-3 98%,99%ee
1g
¥800.0 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY074111-1g
(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
210169-54-3 ≥98%
1g
¥168.0 2023-09-15

Additional information on (S)-(-)-SEGPHOS?

Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 210169-54-3 and (S)-(-)-SEGPHOS

The chemical compound 210169-54-3 and the chiral ligand (S)-(-)-SEGPHOS have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules play crucial roles in asymmetric synthesis, drug development, and catalytic processes. This research brief aims to provide an up-to-date overview of the latest findings and applications related to these compounds, highlighting their potential in advancing medicinal chemistry and therapeutic interventions.

210169-54-3, a compound with specific structural features, has been investigated for its potential as a building block in the synthesis of biologically active molecules. Recent studies have focused on its reactivity patterns and potential applications in drug discovery pipelines. Meanwhile, (S)-(-)-SEGPHOS, a well-known chiral diphosphine ligand, continues to be a valuable tool in asymmetric catalysis, particularly in the pharmaceutical industry where enantioselective synthesis is paramount.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 210169-54-3 as a precursor in the synthesis of novel kinase inhibitors. The research demonstrated that derivatives of this compound showed promising activity against specific cancer-related kinases, with improved selectivity profiles compared to existing inhibitors. The study employed computational modeling and in vitro assays to validate these findings, suggesting potential applications in targeted cancer therapies.

Regarding (S)-(-)-SEGPHOS, recent advancements have focused on its application in continuous flow chemistry systems. A 2024 publication in ACS Catalysis reported the development of a highly efficient, SEGPHOS-based catalytic system for the large-scale production of chiral intermediates used in antidepressant medications. The system achieved remarkable enantioselectivity (>99% ee) and demonstrated excellent stability under continuous operation conditions, representing a significant step forward in industrial-scale asymmetric synthesis.

Combination studies have also emerged, where researchers are exploring the synergistic use of these compounds. One notable example is a 2023 Nature Communications paper describing a tandem catalytic system employing both 210169-54-3 derivatives and (S)-(-)-SEGPHOS for the one-pot synthesis of complex pharmaceutical scaffolds. This approach demonstrated improved atom economy and reduced waste generation compared to traditional multi-step syntheses.

The safety and toxicological profiles of these compounds have also been subjects of recent investigation. Regulatory studies have confirmed the favorable safety characteristics of (S)-(-)-SEGPHOS in pharmaceutical manufacturing processes, while preliminary toxicology data on 210169-54-3 derivatives suggest acceptable safety margins for further development as drug candidates.

Looking forward, the pharmaceutical industry is particularly interested in the potential of these compounds to address current challenges in drug development. Their applications in creating more efficient synthetic routes for complex molecules and enabling access to novel chemical space position them as valuable tools in the pursuit of next-generation therapeutics. Continued research in this area is expected to yield further innovations in asymmetric synthesis and medicinal chemistry applications.

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(CAS:210169-54-3)(S)-(-)-SEGPHOS?
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Purity:99%
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